molecular formula C18H16O4 B1198243 [2'-Carboxylethyl]-10-methyl-anthracene endoperoxide

[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide

Cat. No.: B1198243
M. Wt: 296.3 g/mol
InChI Key: IOWYALZFEJOVHO-UHFFFAOYSA-N
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Description

9-(2-carboxyethyl)-10-methylanthracene endoperoxide is a fascinating compound with a complex structure. It belongs to the class of endoperoxides, which are characterized by a peroxide bridge within their molecular framework. This compound exhibits intriguing properties due to its unique structure and reactivity.

Preparation Methods

Synthesis Routes::

Industrial Production:: While industrial-scale production methods specifically for 9-(2-carboxyethyl)-10-methylanthracene endoperoxide are not widely documented, researchers often prepare it in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Reactivity::

Major Products:: The reduction of 9-(2-carboxyethyl)-10-methylanthracene endoperoxide yields various products, including reduced sulfur compounds and modified organic molecules.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which 9-(2-carboxyethyl)-10-methylanthracene endoperoxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique structure and reactivity set it apart from other endoperoxides

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-(8-methyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-1-yl)propanoic acid

InChI

InChI=1S/C18H16O4/c1-17-12-6-2-4-8-14(12)18(22-21-17,11-10-16(19)20)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

IOWYALZFEJOVHO-UHFFFAOYSA-N

SMILES

CC12C3=CC=CC=C3C(C4=CC=CC=C41)(OO2)CCC(=O)O

Canonical SMILES

CC12C3=CC=CC=C3C(C4=CC=CC=C41)(OO2)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
Reactant of Route 2
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
Reactant of Route 3
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
Reactant of Route 4
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
Reactant of Route 5
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide
Reactant of Route 6
[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide

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